molecular formula C13H10N2O B13011038 6-Methyl-2-phenoxynicotinonitrile

6-Methyl-2-phenoxynicotinonitrile

Cat. No.: B13011038
M. Wt: 210.23 g/mol
InChI Key: XMWZDZDXYGGQQJ-UHFFFAOYSA-N
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Description

6-Methyl-2-phenoxynicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by a phenoxy group attached to the 2-position of the nicotinonitrile ring and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-phenoxynicotinonitrile typically involves the reaction of 6-methylnicotinic acid with phenol in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene. The reaction proceeds through the formation of an ester intermediate, which is then converted to the nitrile by treatment with a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-phenoxynicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

6-Methyl-2-phenoxynicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenoxynicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-phenoxynicotinic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    6-Methyl-2-phenoxynicotinamide: Contains an amide group instead of a nitrile.

    2-Phenoxynicotinonitrile: Lacks the methyl group at the 6-position.

Uniqueness

6-Methyl-2-phenoxynicotinonitrile is unique due to the presence of both a phenoxy group and a nitrile group, which confer distinct chemical reactivity and biological activity. The methyl group at the 6-position further differentiates it from other nicotinonitrile derivatives, potentially enhancing its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

6-methyl-2-phenoxypyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2O/c1-10-7-8-11(9-14)13(15-10)16-12-5-3-2-4-6-12/h2-8H,1H3

InChI Key

XMWZDZDXYGGQQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)OC2=CC=CC=C2

Origin of Product

United States

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